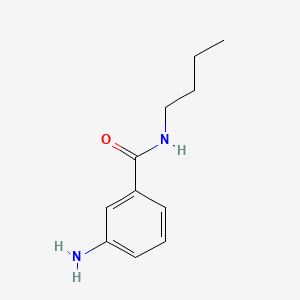

3-amino-N-butylbenzamide

Description

BenchChem offers high-quality 3-amino-N-butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNPBDZUBXOTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398893 | |

| Record name | 3-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6837-99-6 | |

| Record name | 3-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-amino-N-butylbenzamide

Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-amino-N-butylbenzamide, a compound of interest for researchers in medicinal chemistry and drug development due to its structural relation to known PARP inhibitors.[1][2][3] We present a robust and reproducible two-step synthetic pathway, beginning with the amidation of 3-nitrobenzoyl chloride followed by the chemoselective reduction of the aromatic nitro group. This document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, mechanistic insights, and critical safety considerations, empowering researchers to confidently execute and adapt this synthesis.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 3-amino-N-butylbenzamide is most logically approached via a two-step sequence that constructs the amide bond prior to the sensitive reduction step. This strategy avoids potential side reactions that could occur if the free amino group were present during the amidation.

Retrosynthetic Analysis: A disconnection of the target molecule at the amide bond immediately suggests n-butylamine and a 3-aminobenzoyl derivative as precursors. However, activating the carboxylic acid of 3-aminobenzoic acid for amidation can be complicated by the presence of the nucleophilic aniline group. A more robust approach is to use a protecting group strategy. The nitro group serves as an excellent and convenient precursor to the amine, being electron-withdrawing and non-nucleophilic, thus facilitating the initial amidation reaction. This leads to the following retrosynthetic pathway:

-

Step 2 Disconnection (C-N bond): The target aniline is formed from the reduction of a nitro group. This identifies 3-nitro-N-butylbenzamide as the key intermediate.

-

Step 1 Disconnection (Amide C-N bond): The intermediate amide is formed from the reaction of n-butylamine and an activated carboxylic acid derivative, 3-nitrobenzoyl chloride .[4][5] The acid chloride is, in turn, readily prepared from commercially available 3-nitrobenzoic acid .[6]

This strategic pathway is efficient, utilizes readily available starting materials, and employs reliable, well-documented chemical transformations.

Overall Synthetic Workflow

The complete synthetic process is visualized in the workflow diagram below, outlining the progression from commercially available starting materials to the final, purified product.

Caption: High-level workflow for the two-step synthesis of 3-amino-N-butylbenzamide.

Part I: Synthesis of 3-nitro-N-butylbenzamide (Intermediate)

Principle & Mechanism: This step involves a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride is attacked by the lone pair of electrons on the nitrogen atom of n-butylamine. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the n-butylamine nucleophile.

Experimental Protocol

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-nitrobenzoyl chloride (10.0 g, 53.9 mmol) and dissolve it in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate beaker, prepare a solution of n-butylamine (4.35 g, 59.3 mmol, 1.1 eq) and triethylamine (6.0 g, 59.3 mmol, 1.1 eq) in 30 mL of anhydrous DCM.

-

Add the n-butylamine/triethylamine solution dropwise to the stirred 3-nitrobenzoyl chloride solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting 3-nitrobenzoyl chloride spot has been consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 3-nitro-N-butylbenzamide, should be a pale yellow solid. It can be further purified by recrystallization from ethanol/water if necessary.

Data Presentation: Reagents for Part I

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 3-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 10.0 g | 53.9 | 1.0 |

| n-Butylamine | C₄H₁₁N | 73.14 | 4.35 g | 59.3 | 1.1 |

| Triethylamine | C₆H₁₅N | 101.19 | 6.0 g | 59.3 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~130 mL | - | Solvent |

Part II: Synthesis of 3-amino-N-butylbenzamide (Final Product)

Principle & Mechanism: The reduction of an aromatic nitro group to an amine using tin(II) chloride in acidic media is a classic and highly effective transformation.[7] This method is often preferred over catalytic hydrogenation for substrates with other reducible functional groups. The reaction proceeds through a series of electron and proton transfers. The acidic environment protonates the nitro group, making it more susceptible to reduction. Tin(II) acts as the electron donor, becoming oxidized to Tin(IV) in the process. The reaction is believed to proceed through nitroso and hydroxylamine intermediates before yielding the final amine.[8] The product is initially formed as an anilinium hydrochloride salt, which requires basification during the work-up to liberate the free amine.[8]

Reaction Mechanism: SnCl₂ Reduction of a Nitroarene

Caption: Simplified mechanism for the reduction of a nitroarene using SnCl₂ in acid.

Experimental Protocol

-

In a 500 mL round-bottom flask, suspend the 3-nitro-N-butylbenzamide (assuming ~11.0 g, ~49.5 mmol from the previous step) in 150 mL of absolute ethanol.

-

To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (55.8 g, 247.5 mmol, 5.0 eq) in one portion.

-

Equip the flask with a reflux condenser and begin stirring. Carefully add 30 mL of concentrated hydrochloric acid (37%) to the mixture. The reaction is exothermic and may begin to reflux.

-

Once the initial exotherm subsides, heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 3-4 hours.

-

Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the starting nitro-compound is no longer visible.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully add a 6 M sodium hydroxide (NaOH) solution to the cold mixture to neutralize the acid and precipitate tin salts. The mixture will become a thick, white slurry. Be cautious as this neutralization is highly exothermic. Continue adding NaOH until the pH of the aqueous layer is >10 (check with pH paper).

-

Filter the entire mixture through a pad of Celite® to remove the tin hydroxides. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Transfer the combined filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-N-butylbenzamide.

-

The product can be purified by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate or by recrystallization.

Data Presentation: Reagents for Part II

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 3-nitro-N-butylbenzamide | C₁₁H₁₄N₂O₃ | 222.24 | ~11.0 g | ~49.5 | 1.0 |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 55.8 g | 247.5 | 5.0 |

| Concentrated HCl (37%) | HCl | 36.46 | 30 mL | - | Reagent |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | - | Solvent |

Safety and Hazard Management

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Reagent | Key Hazards | Handling Precautions |

| 3-Nitrobenzoyl Chloride | Corrosive, water-reactive, lachrymator. | Handle under inert atmosphere. Avoid contact with skin, eyes, and moisture. Incompatible with bases and alcohols.[9] |

| Tin(II) Chloride | Corrosive, causes severe skin burns and eye damage, may cause an allergic skin reaction.[10][11] | Avoid inhalation of dust.[10] Wear full protective clothing. Quenching can be exothermic and produce difficult-to-filter tin oxides.[12][13] |

| Concentrated HCl | Highly corrosive, causes severe burns, respiratory irritant. | Handle with extreme care. Always add acid to water/solvent, never the other way around. Ensure good ventilation. |

| n-Butylamine / Triethylamine | Flammable, corrosive, toxic upon inhalation. | Use in a well-ventilated area away from ignition sources. |

| Dichloromethane (DCM) | Volatile, suspected carcinogen. | Minimize exposure; ensure fume hood has adequate airflow. |

Discussion and Field-Proven Insights

The described two-step synthesis is a reliable method for producing 3-amino-N-butylbenzamide.

-

Rationale for Reagent Selection: Tin(II) chloride is a cost-effective and powerful reducing agent for nitroarenes. While other methods exist, such as catalytic hydrogenation (e.g., H₂ over Pd/C), they can sometimes be too reactive, affecting other functional groups.[7] The SnCl₂ method offers good chemoselectivity and is tolerant of the amide functionality.[7] Iron powder in acetic acid is another classic alternative, which can be advantageous from an environmental perspective as it avoids heavy metal waste.[14]

-

Critical Work-up Steps: The most challenging aspect of the tin reduction is often the work-up. The precipitation of tin hydroxides upon basification can create a very thick, gelatinous precipitate that is difficult to filter.[12] Using a wide Büchner funnel with a thick pad of Celite is essential for efficient separation. Thoroughly washing the filter cake is crucial to maximize product recovery.

-

Purification Strategy: For the final product, if impurities persist after the initial work-up, an acid-base extraction can be effective. Dissolving the crude product in an organic solvent and washing with dilute acid will protonate the desired amine, pulling it into the aqueous layer as the ammonium salt while leaving non-basic impurities behind.[15] The aqueous layer can then be separated, basified, and re-extracted to recover the purified free amine.[15]

References

-

Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry. [Link]

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

-

Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

3-Aminobenzamide – Knowledge and References. Taylor & Francis. [Link]

-

3-Aminobenzamide - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Safety Data Sheet: Tin(II)chloride dihydrate. Carl ROTH. [Link]

-

3-Aminobenzamide | C7H8N2O. PubChem. [Link]

-

How to purify p-amino tert butyl benzamide? ResearchGate. [Link]

-

Benzoyl chloride, 3-nitro- | C7H4ClNO3. PubChem. [Link]

-

Purification of the final product. Scholars Research Library. [Link]

-

Synthesis of 3-amino-N-decylbenzamide. PrepChem.com. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 3-Aminobenzamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 3-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Tin(II) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-amino-N-butylbenzamide from 3-nitrobenzoic acid

<-3ad-3a="">

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for producing 3-amino-N-butylbenzamide, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, 3-nitrobenzoic acid. This document is intended for an audience of researchers, scientists, and professionals in drug development. It will detail the critical two-step process: the amidation of 3-nitrobenzoic acid with n-butylamine to form the intermediate 3-nitro-N-butylbenzamide, followed by the selective reduction of the nitro group to yield the final amine product. The guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and discusses the rationale behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction and Strategic Overview

The synthesis of 3-amino-N-butylbenzamide is a strategically important transformation in organic chemistry. The final product incorporates a versatile primary aromatic amine and a secondary amide, functionalities that are prevalent in a wide range of biologically active molecules and advanced materials. The chosen synthetic route, starting from 3-nitrobenzoic acid, is economically viable and mechanistically straightforward, proceeding through two distinct and high-yielding stages.

The core synthetic strategy involves:

-

Amide Bond Formation: Conversion of the carboxylic acid functionality of 3-nitrobenzoic acid into a secondary amide via reaction with n-butylamine. This step requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

-

Nitro Group Reduction: Selective reduction of the aromatic nitro group to a primary amine. This transformation must be conducted under conditions that do not affect the newly formed amide bond.

This guide will provide a detailed examination of both stages, offering practical insights into reaction optimization, safety considerations, and characterization of the intermediates and the final product.

Diagram: Overall Synthetic Pathway

Caption: The two-step synthesis of 3-amino-N-butylbenzamide from 3-nitrobenzoic acid.

Step 1: Amidation of 3-Nitrobenzoic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures to drive off water.[1] To achieve this transformation under milder and more controlled conditions, the carboxylic acid must first be activated. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[2]

Mechanistic Insight: Acyl Chloride Formation and Nucleophilic Acyl Substitution

The amidation process proceeds via a two-part mechanism:

-

Activation: 3-Nitrobenzoic acid reacts with thionyl chloride to form the highly reactive 3-nitrobenzoyl chloride. This reaction also produces sulfur dioxide and hydrogen chloride as gaseous byproducts.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.[3] This is followed by the elimination of a chloride ion to form the stable amide bond.

Detailed Experimental Protocol: Synthesis of 3-Nitro-N-butylbenzamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitrobenzoic Acid | 167.12 | 10.0 g | 0.0598 |

| Thionyl Chloride (SOCl₂) | 118.97 | 8.0 mL (13.1 g) | 0.110 |

| n-Butylamine | 73.14 | 8.8 mL (6.5 g) | 0.0889 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1M Sodium Hydroxide (aq) | 40.00 | As needed | - |

| Brine (saturated NaCl solution) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

Acyl Chloride Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 3-nitrobenzoic acid (10.0 g, 0.0598 mol) in dichloromethane (50 mL). Add thionyl chloride (8.0 mL, 0.110 mol) dropwise at room temperature. Heat the mixture to reflux (approximately 40°C) and maintain for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Amine Addition: Cool the reaction mixture to 0°C in an ice bath. In a separate beaker, dissolve n-butylamine (8.8 mL, 0.0889 mol) in dichloromethane (50 mL). Add the n-butylamine solution dropwise to the cooled acyl chloride solution over 30 minutes, maintaining the temperature below 10°C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. Carefully pour the reaction mixture into 100 mL of cold water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-nitro-N-butylbenzamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a pale yellow solid.

Safety Considerations for Thionyl Chloride

Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to produce toxic gases (HCl and SO₂).[4][5][6][7]

-

Handling: Always handle thionyl chloride in a well-ventilated fume hood.[4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Quenching: Any excess thionyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or sodium hydroxide.

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[8] Several methods are available, with the choice depending on factors such as functional group tolerance, cost, and scalability.[8] For the synthesis of 3-amino-N-butylbenzamide, two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Reduction with Tin(II) Chloride

Tin(II) chloride (SnCl₂) in the presence of a proton source is a mild and chemoselective reducing agent for aromatic nitro groups.[9][10][11] It is particularly useful when other reducible functional groups are present in the molecule.[9][10]

The reduction with Sn(II) proceeds through a series of electron and proton transfers. The Sn(II) ion is oxidized to Sn(IV) while the nitro group is reduced. The overall process involves the transfer of six electrons and six protons to the nitro group, ultimately forming the amine and water.[12] The reaction proceeds through nitroso and hydroxylamine intermediates.[12]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitro-N-butylbenzamide | 222.24 | 5.0 g | 0.0225 |

| Tin(II) Chloride Dihydrate | 225.63 | 25.4 g | 0.1125 |

| Ethanol | 46.07 | 100 mL | - |

| 3M Sodium Hydroxide (aq) | 40.00 | As needed | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

| Anhydrous Sodium Sulfate | 120.37 | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitro-N-butylbenzamide (5.0 g, 0.0225 mol) in ethanol (100 mL). Add tin(II) chloride dihydrate (25.4 g, 0.1125 mol) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of ethyl acetate to the residue. Cool the mixture in an ice bath and slowly add 3M NaOH solution with vigorous stirring until the pH of the aqueous layer is approximately 10-12. This will initially form a precipitate of tin salts, which should redissolve in excess base to form stannates.[13]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-amino-N-butylbenzamide. The product can be further purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[10][14] This method avoids the use of stoichiometric metal reagents and produces water as the only byproduct.

In this process, molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitro-N-butylbenzamide | 222.24 | 5.0 g | 0.0225 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Ethanol or Ethyl Acetate | - | 100 mL | - |

| Hydrogen Gas (H₂) | 2.02 | - | - |

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-N-butylbenzamide (5.0 g, 0.0225 mol) in ethanol or ethyl acetate (100 mL). Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm or 50 psi) and stir the mixture vigorously at room temperature.[8]

-

Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC analysis of aliquots. The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the 3-amino-N-butylbenzamide. The product is often of high purity and may not require further purification.

Diagram: Experimental Workflow for Synthesis

Caption: Detailed workflow for the synthesis of 3-amino-N-butylbenzamide.

Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Expected Data:

| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 3-Nitro-N-butylbenzamide | Pale yellow solid | 75-77 | ~8.6 (s, 1H), 8.3 (d, 1H), 8.1 (d, 1H), 7.6 (t, 1H), 6.2 (br s, 1H), 3.5 (q, 2H), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H) | ~165, 148, 136, 134, 129, 126, 122, 39, 31, 20, 13 |

| 3-Amino-N-butylbenzamide | Off-white to light brown solid | 88-90 | ~7.2 (s, 1H), 7.1 (t, 1H), 7.0 (d, 1H), 6.8 (d, 1H), 6.1 (br s, 1H), 3.8 (br s, 2H), 3.4 (q, 2H), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H) | ~168, 146, 135, 129, 118, 117, 114, 39, 31, 20, 13 |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Conclusion

This guide has outlined a robust and reliable two-step synthesis of 3-amino-N-butylbenzamide from 3-nitrobenzoic acid. By providing detailed experimental protocols for both amidation and nitro group reduction, along with insights into the underlying reaction mechanisms and safety considerations, researchers are equipped to successfully perform this synthesis. The choice between tin(II) chloride reduction and catalytic hydrogenation for the second step allows for flexibility based on available resources and substrate compatibility. The methodologies described herein are scalable and provide a solid foundation for the production of this important chemical intermediate for applications in drug discovery and materials science.

References

-

How to Make Amides: Mechanism. (2014). YouTube. Retrieved from [Link]

-

THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022). RSC Publishing. Retrieved from [Link]

-

Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). ACS Publications. Retrieved from [Link]

-

Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium. Retrieved from [Link]

-

Thionyl chloride. (2015). Lanxess. Retrieved from [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC - NIH. Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2025). ResearchGate. Retrieved from [Link]

-

A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025). ResearchGate. Retrieved from [Link]

-

Nitroaromatic Reduction w/Sn. (2011). Sciencemadness Discussion Board. Retrieved from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

-

Fischer Esterification of 3-ntrobenzoic acid 2017. (2017). Truman ChemLab. Retrieved from [Link]

-

Pd/C H2-gas reduction of ß-nitrostyrenes. (2011). Sciencemadness.org. Retrieved from [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved from [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved from [Link]

-

How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? (2021). Chemistry Stack Exchange. Retrieved from [Link]

-

Selective gas phase hydrogenation of nitroarenes over Mo2C-supported Au–Pd. (2016). RSC Publishing. Retrieved from [Link]

- Process for the reduction of nitro derivatives to amines. (2015). Google Patents.

-

What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019). ResearchGate. Retrieved from [Link]

- Process for recovering 3-nitrobenzoic acid. (n.d.). Google Patents.

-

Preparation of 3-Nitrobenzoic Acid. (n.d.). MSU chemistry. Retrieved from [Link]

- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.

-

Synthesis of 3-amino-benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. (n.d.). ACS Publications. Retrieved from [Link]

- The preparation method of the aminobenzoic acid of 3 methyl 4. (n.d.). Google Patents.

-

Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. nj.gov [nj.gov]

- 5. westliberty.edu [westliberty.edu]

- 6. bionium.miami.edu [bionium.miami.edu]

- 7. lanxess.com [lanxess.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. orgosolver.com [orgosolver.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 3-amino-N-butylbenzamide: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-amino-N-butylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science, requires thorough structural characterization for its advancement in research and development.[1][2] This technical guide provides a detailed analysis of the expected spectroscopic data for 3-amino-N-butylbenzamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages a comparative approach, utilizing empirical data from structurally related analogs to predict and interpret its spectroscopic features. This document serves as a valuable resource for scientists engaged in the synthesis, identification, and application of novel benzamide derivatives.

Introduction: The Structural Significance of 3-amino-N-butylbenzamide

Substituted benzamides are a class of organic compounds with a wide range of biological activities and applications.[1][2] The specific arrangement of functional groups on the aromatic ring and the amide nitrogen dictates their chemical properties and biological interactions. 3-amino-N-butylbenzamide (C₁₁H₁₆N₂O, Molar Mass: 192.26 g/mol ) incorporates a primary aromatic amine and a butyl group attached to the amide nitrogen, features that are expected to significantly influence its spectroscopic signature.[3][4] A comprehensive understanding of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and elucidating its structure-activity relationships in various scientific contexts.

This guide will systematically explore the predicted spectroscopic characteristics of 3-amino-N-butylbenzamide. By examining the known spectral data of analogous compounds such as 3-aminobenzamide, N-butylbenzamide, and other related structures, we can construct a reliable and detailed predictive model for the title compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for 3-amino-N-butylbenzamide are based on the additive effects of the amino and N-butylamido substituents on the benzene ring, as well as the characteristic signals of the butyl chain.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-amino-N-butylbenzamide is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the amino protons, and the protons of the butyl group. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-amino-N-butylbenzamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comparative Data |

| Aromatic H | 6.7 - 7.3 | Multiplet | 4H | The electron-donating amino group will shift the aromatic protons upfield compared to unsubstituted benzamide. Data from 3-aminobenzamide shows signals in this region.[5][6] |

| Amide NH | ~8.0 | Broad Singlet | 1H | The amide proton chemical shift is concentration and solvent dependent but is typically found downfield. |

| Amino NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H | The amino protons are exchangeable and their chemical shift can vary. |

| N-CH₂ | 3.2 - 3.4 | Triplet | 2H | This signal corresponds to the methylene group attached to the amide nitrogen. Data from N-butylbenzamide supports this prediction.[7] |

| CH₂ | 1.4 - 1.6 | Sextet | 2H | The second methylene group of the butyl chain. |

| CH₂ | 1.3 - 1.5 | Sextet | 2H | The third methylene group of the butyl chain. |

| CH₃ | 0.9 - 1.0 | Triplet | 3H | The terminal methyl group of the butyl chain. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2, with assignments based on known substituent effects and data from related compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-amino-N-butylbenzamide

| Carbon | Predicted Chemical Shift (ppm) | Rationale and Comparative Data |

| C=O | ~168 | The amide carbonyl carbon is characteristically deshielded. Data from N-butylbenzamide shows a signal in this region.[7] |

| Aromatic C-NH₂ | ~147 | The carbon attached to the amino group will be significantly deshielded. |

| Aromatic C-H | 115 - 130 | The chemical shifts of the aromatic carbons will be influenced by the positions of the two substituents. |

| Aromatic C-C=O | ~135 | The ipso-carbon attached to the amide group. |

| N-CH₂ | ~40 | The carbon attached to the amide nitrogen. |

| CH₂ | ~32 | The second carbon of the butyl chain. |

| CH₂ | ~20 | The third carbon of the butyl chain. |

| CH₃ | ~14 | The terminal methyl carbon of the butyl chain. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 3-amino-N-butylbenzamide are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for 3-amino-N-butylbenzamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Data |

| N-H Stretch (Amine) | 3400 - 3200 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| N-H Stretch (Amide) | 3350 - 3150 | Medium | A single band is expected for the secondary amide N-H stretch. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds on a benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong | Characteristic of the C-H bonds in the butyl group. |

| C=O Stretch (Amide) | 1650 - 1630 | Strong | The amide I band is a strong and characteristic absorption. Data from N-butylbenzamide and 3-aminobenzamide supports this.[6][7] |

| N-H Bend (Amine) | 1640 - 1560 | Medium | Bending vibration of the primary amine. |

| N-H Bend (Amide) | 1570 - 1515 | Medium | The amide II band, a combination of N-H bending and C-N stretching. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Skeletal vibrations of the benzene ring. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-amino-N-butylbenzamide is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): m/z = 192

The predicted fragmentation pattern is illustrated in the diagram below, followed by a table of expected major fragments.

Caption: Predicted major fragmentation pathways for 3-amino-N-butylbenzamide in EI-MS.

Table 4: Predicted Major Mass Spectral Fragments for 3-amino-N-butylbenzamide

| m/z | Proposed Fragment | Rationale |

| 192 | [C₁₁H₁₆N₂O]⁺˙ | Molecular Ion |

| 121 | [C₇H₇NO]⁺˙ | Loss of the butylamine radical. |

| 104 | [C₇H₆N]⁺ | Loss of a hydroxyl radical from the m/z 121 fragment. |

| 72 | [C₄H₁₀N]⁺ | Cleavage of the amide bond to form the butylamine cation. |

| 57 | [C₄H₉]⁺ | Loss of an amino group from the m/z 72 fragment, forming the butyl cation. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300-600 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-amino-N-butylbenzamide. By leveraging data from structurally similar molecules, we have established a robust set of expected NMR, IR, and MS data. This information is critical for any researcher working with this compound, enabling them to confirm its synthesis, assess its purity, and further investigate its properties and potential applications. As experimental data for 3-amino-N-butylbenzamide becomes available, it will be valuable to compare it with the predictions outlined in this guide.

References

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Retrieved from [Link]

-

PubChem. (n.d.). N-Butylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-butyl-. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-N-t-butylbenzamide. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-AMINO-N-BUTYLBENZAMIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

MDPI. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Retrieved from [Link]

-

PubChem. (n.d.). N-t-Butylbenzamide. Retrieved from [Link]

-

NIST. (n.d.). Benzamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-n-(tert-butyl)benzamide (C11H16N2O). Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-N-tert-butylbenzamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Amino-N-butylbenzamide. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Retrieved from [Link]

Sources

- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-AMINO-N-BUTYLBENZAMIDE | CAS 6837-99-6 [matrix-fine-chemicals.com]

- 5. 3-Aminobenzamide(3544-24-9) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Butylbenzamide | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-amino-N-butylbenzamide: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Benzamides in Therapeutics

3-amino-N-butylbenzamide (CAS 6837-99-6) is a substituted aromatic amide that has garnered interest within the pharmaceutical and life sciences sectors as a versatile chemical intermediate. Its structural architecture, featuring a primary aromatic amine, a benzene ring, and an N-alkylated amide, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of 3-amino-N-butylbenzamide, from its fundamental chemical properties and synthesis to its likely mechanism of action and practical applications in modern research. The narrative will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-amino-N-butylbenzamide is foundational to its application in synthesis and biological screening.

Table 1: Chemical and Physical Properties of 3-amino-N-butylbenzamide and Related Compounds

| Property | 3-amino-N-butylbenzamide | 3-Aminobenzamide (Parent Compound) | N-Butylbenzamide |

| CAS Number | 6837-99-6[1] | 3544-24-9[2] | 2782-40-3[3] |

| Molecular Formula | C₁₁H₁₆N₂O[1] | C₇H₈N₂O[2] | C₁₁H₁₅NO[3] |

| Molecular Weight | 192.26 g/mol [1] | 136.15 g/mol [2] | 177.24 g/mol [3] |

| IUPAC Name | 3-amino-N-butylbenzamide[1] | 3-aminobenzamide[2] | N-butylbenzamide[3] |

| SMILES | CCCCC(=O)Nc1cccc(N)c1 | NC(=O)c1cccc(N)c1[2] | CCCCC(=O)Nc1ccccc1[3] |

| InChIKey | KHNPBDZUBXOTRQ-UHFFFAOYSA-N[1] | GSCPDZHWVNUUFI-UHFFFAOYSA-N[2] | BAULSHLTGVOYKM-UHFFFAOYSA-N[3] |

| Melting Point | Data not publicly available | 115-116 °C | 40 °C[4] |

| Solubility | Expected to be soluble in DMSO and methanol.[5] | Data not specified | Data not specified |

Section 2: Synthesis and Manufacturing

The synthesis of 3-amino-N-butylbenzamide is a multi-step process that leverages well-established organic chemistry reactions. The most logical and industrially scalable approach involves a two-step sequence: the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group.

Synthetic Pathway Overview

The synthesis commences with the acylation of butylamine with 3-nitrobenzoyl chloride. This reaction forms the amide bond and yields the intermediate, 3-nitro-N-butylbenzamide. The subsequent and final step is the selective reduction of the nitro group to a primary amine, yielding the target molecule, 3-amino-N-butylbenzamide. A patent describing a similar synthesis of N-tert-butyl-3-nitrobenzamide corroborates this synthetic strategy.[7]

Detailed Experimental Protocol: A Self-Validating System

This protocol is based on established methodologies for the synthesis of related benzamides and provides a robust framework for the preparation of 3-amino-N-butylbenzamide.

Step 1: Synthesis of 3-nitro-N-butylbenzamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve butylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

-

Acylation: Cool the solution to 0°C in an ice bath. Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the butylamine solution over 30-60 minutes, maintaining the temperature at 0°C. The use of a dropping funnel and slow addition is critical to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-nitrobenzoyl chloride) is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-butylbenzamide. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-amino-N-butylbenzamide

-

Reaction Setup: Dissolve the purified 3-nitro-N-butylbenzamide from Step 1 in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.

-

Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The use of a noble metal catalyst is crucial for the efficient and selective reduction of the aromatic nitro group.[8]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeated three times). Maintain a positive pressure of hydrogen (typically 1-3 atm or a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or by the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 3-amino-N-butylbenzamide. The product can be further purified by recrystallization or column chromatography to achieve high purity.

Section 3: Mechanism of Action and Biological Activity - A PARP Inhibitor Scaffold

While direct studies on the biological activity of 3-amino-N-butylbenzamide are limited, a wealth of evidence from its parent compound, 3-aminobenzamide (3-AB), strongly suggests its role as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes.

The PARP Signaling Pathway

PARP-1 is a key enzyme in the DNA damage response pathway. Upon detecting DNA strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. However, hyperactivation of PARP-1 can lead to a form of programmed cell death known as "Parthanatos," which is characterized by the depletion of cellular NAD+ and ATP stores.

Mechanism of Inhibition

3-aminobenzamide and its derivatives, including 3-amino-N-butylbenzamide, are structurally similar to the nicotinamide portion of NAD+. This structural mimicry allows them to bind to the catalytic domain of PARP-1, acting as competitive inhibitors and preventing the synthesis of PAR chains. By inhibiting PARP-1, these compounds can prevent the excessive depletion of NAD+ and ATP, thereby protecting cells from Parthanatos under certain conditions.

Section 4: Applications in Research and Drug Development

The primary application of 3-amino-N-butylbenzamide is as a molecular scaffold for the synthesis of more potent and selective PARP inhibitors. The 3-aminobenzamide core provides the essential pharmacophore for PARP binding, while the N-butyl group can be modified to fine-tune properties such as solubility, cell permeability, and target selectivity.

Potential therapeutic areas for compounds derived from 3-amino-N-butylbenzamide include:

-

Oncology: PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in the homologous recombination DNA repair pathway, such as those with BRCA1/2 mutations.

-

Neuroprotection: By preventing PARP-1 overactivation, these compounds have shown protective effects in models of neurodegenerative diseases and traumatic brain injury.

-

Ischemia-Reperfusion Injury: Inhibition of PARP has been shown to be protective against tissue damage following ischemia and reperfusion.

-

Inflammation: PARP inhibitors have demonstrated anti-inflammatory effects in various models.

Section 5: Analytical Methods

Robust analytical methods are essential for confirming the identity and purity of 3-amino-N-butylbenzamide and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of 3-amino-N-butylbenzamide.

Table 2: Exemplar RP-HPLC Method for Benzamide Derivatives

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., 10mM sodium acetate, pH 5)[1] |

| Elution | Isocratic or gradient |

| Flow Rate | 0.7-1.0 mL/min[1] |

| Column Temperature | 30°C[1] |

| Detection | UV at 254 nm[1] |

| Injection Volume | 20 µL[1] |

This method can be adapted and optimized for 3-amino-N-butylbenzamide to achieve optimal separation from starting materials, intermediates, and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-amino-N-butylbenzamide

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Amide NH | 7.5 - 8.5 (broad) | - |

| Amino NH₂ | 3.5 - 4.5 (broad) | - |

| N-CH₂ | 3.2 - 3.4 | ~40 |

| CH₂ | 1.4 - 1.6 | ~31 |

| CH₂ | 1.3 - 1.4 | ~20 |

| CH₃ | 0.9 - 1.0 | ~14 |

| Carbonyl C=O | - | ~168 |

| Aromatic C-NH₂ | - | ~148 |

| Aromatic C-CONH | - | ~135 |

Note: Predicted values are based on data from similar benzamide structures and may vary depending on the solvent and experimental conditions.[3]

Section 6: Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the biological activity of 3-amino-N-butylbenzamide as a potential PARP inhibitor.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the PARP-1 activity by quantifying the incorporation of biotinylated NAD+ into histone proteins.

Protocol:

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.[6]

-

Blocking: Wash the plate and block with a suitable blocking buffer for at least 90 minutes at room temperature.[6]

-

Reaction Setup: In each well, add the PARP-1 enzyme, activated DNA, and varying concentrations of 3-amino-N-butylbenzamide (or a known inhibitor as a positive control).

-

Initiation: Initiate the reaction by adding a biotinylated NAD+ mixture. Incubate for 1 hour at room temperature.[6]

-

Detection: Wash the plate and add streptavidin-HRP. After a 30-minute incubation, add a chemiluminescent substrate.[6]

-

Measurement: Measure the chemiluminescence using a microplate reader. A decrease in signal indicates inhibition of PARP-1 activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of 3-amino-N-butylbenzamide on cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-amino-N-butylbenzamide for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Section 7: Safety and Handling

3-amino-N-butylbenzamide should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may be harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes.

-

Skin: Wash with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion: A Promising Scaffold for Future Drug Discovery

3-amino-N-butylbenzamide represents a key molecular entity with significant potential in the field of drug discovery. Its straightforward synthesis and its inherent properties as a likely PARP inhibitor make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. This guide has provided a comprehensive technical framework to empower researchers to effectively utilize this compound in their synthetic and biological research endeavors. The detailed protocols and mechanistic insights serve as a self-validating system to ensure scientific integrity and accelerate the path from discovery to clinical application.

References

Sources

- 1. 3-AMINO-N-BUTYLBENZAMIDE | CAS 6837-99-6 [matrix-fine-chemicals.com]

- 2. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Butylbenzamide | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-AMINO-N-(TERT-BUTYL)BENZENESULFONAMIDE CAS#: 608523-94-0 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. rsc.org [rsc.org]

molecular weight and formula of 3-amino-N-butylbenzamide

An In-Depth Technical Guide to 3-Amino-N-butylbenzamide: Synthesis, Characterization, and Applications

Abstract

3-Amino-N-butylbenzamide is a substituted aromatic amide that serves as a versatile chemical intermediate. Its structure, featuring a primary aromatic amine, a benzene ring, and an N-alkylated amide, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, a detailed synthetic protocol, rigorous methods for structural characterization, and a discussion of its potential applications for researchers and drug development professionals. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the foundation of all subsequent research. 3-Amino-N-butylbenzamide is identified by a unique combination of its chemical formula, molecular weight, and registry number.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O | [1][2][3] |

| Molecular Weight | 192.26 g/mol | [1][2][3] |

| CAS Number | 6837-99-6 | [3] |

| Preferred IUPAC Name | 3-amino-N-butylbenzamide | [3] |

| SMILES | CCCCNC(=O)C1=CC(N)=CC=C1 | [3] |

Synthesis and Purification Workflow

The synthesis of 3-amino-N-butylbenzamide can be efficiently achieved through a robust, multi-step process starting from a commercially available precursor, 3-nitrobenzoic acid. This pathway is chosen for its high-yielding steps and the strategic timing of the nitro group reduction, which prevents undesired side reactions with the amine functionality.

Synthetic Strategy Overview

The selected synthetic route involves three key transformations:

-

Acyl Chloride Formation: Conversion of the carboxylic acid group of 3-nitrobenzoic acid into a more reactive acyl chloride. Thionyl chloride is the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), simplifying purification.

-

Amidation: Reaction of the acyl chloride with n-butylamine to form the N-butyl amide bond. A base, such as triethylamine, is used to quench the HCl generated during the reaction.

-

Nitro Group Reduction: Reduction of the nitro group to a primary amine. The use of iron powder in an acidic medium (acetic acid) is a classic, effective, and cost-efficient method for this transformation.[4]

Caption: Synthetic workflow for 3-Amino-N-butylbenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Synthesis of N-Butyl-3-nitrobenzamide

-

Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).

-

In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-butyl-3-nitrobenzamide.

Step 3: Synthesis of 3-Amino-N-butylbenzamide

-

Suspend N-butyl-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and glacial acetic acid (1.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80-90°C) for 3-4 hours, with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification: The crude 3-amino-N-butylbenzamide can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a pure solid.[4]

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides a comprehensive characterization of the molecular structure.

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | Triplet | 1H | -C(O)NH- |

| ~7.0-7.2 | Multiplet | 2H | Aromatic H |

| ~6.6-6.8 | Multiplet | 2H | Aromatic H |

| ~5.1 | Singlet (broad) | 2H | -NH₂ |

| ~3.2 | Quartet | 2H | -NH-CH₂- |

| ~1.5 | Multiplet | 2H | -CH₂-CH₂-CH₃ |

| ~1.3 | Multiplet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450-3200 | N-H Stretch (doublet) | Primary Amine (-NH₂) |

| 3350-3150 | N-H Stretch | Secondary Amide (-NH-) |

| 1640-1680 | C=O Stretch (Amide I) | Amide Carbonyl |

| 1510-1580 | N-H Bend (Amide II) | Amide |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Protocol:

-

Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

Expected Result: The primary result will be the detection of the protonated molecular ion [M+H]⁺.

-

Calculated Exact Mass: 192.1263

-

Expected [M+H]⁺: m/z 193.1337

Applications in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[5] 3-Amino-N-butylbenzamide is a particularly useful intermediate for several reasons:

-

Vector for Diversity: The primary aromatic amine serves as a key chemical handle for further modification. It can be readily acylated, alkylated, or used in coupling reactions to generate large libraries of analogues for structure-activity relationship (SAR) studies.

-

Modulation of Properties: The N-butyl group contributes to the lipophilicity of the molecule, which can be crucial for membrane permeability and target engagement.

-

Ligand Design: Benzamide derivatives have been investigated as binders for various biological targets, including enzymes and receptors. Recent studies have explored substituted benzamides as ligands for Cereblon (CRBN), a component of E3 ubiquitin ligase complexes, for the design of proteolysis-targeting chimeras (PROTACs).[6]

Safety, Handling, and Storage

As a standard laboratory chemical, 3-amino-N-butylbenzamide should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

-

Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

This technical guide has detailed the essential physicochemical properties, a reliable synthetic route, and a robust analytical workflow for 3-amino-N-butylbenzamide. The protocols and data provided serve as a validated resource for researchers in synthetic chemistry, medicinal chemistry, and drug discovery. The compound's versatile structure makes it a valuable intermediate for developing novel chemical entities with potential therapeutic applications.

References

-

3-amino-N-tert-butylbenzamide. PubChem, National Center for Biotechnology Information. [Link]

-

3-AMINO-N-BENZYL-BENZAMIDE. Chemsrc. [Link]

-

This journal is © The Royal Society of Chemistry 2017. Royal Society of Chemistry. [Link]

-

Benzamide, N-butyl-. NIST WebBook. [Link]

-

N-Butylbenzamide. PubChem, National Center for Biotechnology Information. [Link]

-

3-AMINO-N-BUTYLBENZAMIDE. Matrix Fine Chemicals. [Link]

-

3-Amino-N-methylbenzamide. PubChem, National Center for Biotechnology Information. [Link]

-

3-Aminobenzamide. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of N-n-butylbenzamide. PrepChem.com. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

How to purify p-amino tert butyl benzamide?. ResearchGate. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC, National Center for Biotechnology Information. [Link]

- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

- 1. scbt.com [scbt.com]

- 2. 3-amino-N-tert-butylbenzamide | C11H16N2O | CID 4539288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-AMINO-N-BUTYLBENZAMIDE | CAS 6837-99-6 [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 3-amino-N-butylbenzamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the benzamide moiety represents a cornerstone structural motif. Its prevalence in a vast array of biologically active compounds underscores its importance as a privileged scaffold. Within this class of molecules, 3-amino-N-butylbenzamide emerges as a particularly valuable building block. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a modifiable secondary amide, offers synthetic chemists a versatile handle for molecular elaboration. This guide provides an in-depth exploration of 3-amino-N-butylbenzamide, from its synthesis and characterization to its strategic application in the construction of complex molecular architectures, with a particular focus on the development of therapeutic agents.

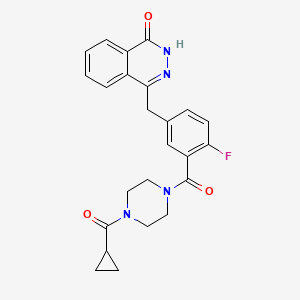

The significance of the 3-aminobenzamide core is prominently highlighted by its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2] PARP is a family of enzymes crucial for DNA repair, and its inhibition has become a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways.[3] The 3-aminobenzamide scaffold serves as a foundational element in the design of numerous PARP inhibitors, underscoring the potential of its derivatives, such as 3-amino-N-butylbenzamide, in drug discovery programs targeting not only cancer but also neurodegenerative diseases and inflammatory conditions.[4]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 6837-99-6 | |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The protons of the N-butyl group will present as a triplet for the terminal methyl group (δ ~0.9 ppm), a multiplet for the two methylene groups (δ ~1.3-1.6 ppm), and a triplet for the methylene group adjacent to the amide nitrogen (δ ~3.3 ppm). The protons of the amino group and the amide N-H will appear as broad singlets.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the amide carbonyl carbon (δ ~167 ppm), and the four distinct carbons of the butyl chain.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1640 cm⁻¹), and C-N stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of 3-amino-N-butylbenzamide: A Reliable and Adaptable Route

The synthesis of 3-amino-N-butylbenzamide can be efficiently achieved through a two-step sequence starting from the readily available 3-nitrobenzoic acid. This well-established methodology offers high yields and is amenable to scale-up.

Caption: Synthetic workflow for 3-amino-N-butylbenzamide.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 3-Nitro-N-butylbenzamide

-

Acid Chloride Formation: To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-nitrobenzoyl chloride.

-

Amidation: The crude 3-nitrobenzoyl chloride is dissolved in an anhydrous aprotic solvent like DCM. The solution is cooled in an ice bath, and a solution of n-butylamine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in DCM is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3-nitro-N-butylbenzamide, which can be purified by recrystallization or column chromatography.

Part 2: Synthesis of 3-amino-N-butylbenzamide

-

Nitro Group Reduction: The 3-nitro-N-butylbenzamide is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-amino-N-butylbenzamide. Alternative reduction methods, such as using iron powder in the presence of an acid like hydrochloric acid or acetic acid, can also be employed.[5]

3-amino-N-butylbenzamide as a Building Block in Organic Synthesis

The synthetic utility of 3-amino-N-butylbenzamide lies in the orthogonal reactivity of its two functional groups. The aromatic amino group can readily participate in a variety of transformations, including acylation, alkylation, arylation, and diazotization, while the N-butyl amide provides a point for further structural diversification or can influence the overall physicochemical properties of the final molecule.

Caption: Reactivity and influence of 3-amino-N-butylbenzamide.

Illustrative Synthetic Applications

1. Synthesis of Substituted Benzamides: The primary amino group of 3-amino-N-butylbenzamide can be readily acylated with a variety of acylating agents (e.g., acid chlorides, anhydrides) to generate a library of 3-(acylamino)-N-butylbenzamide derivatives. This approach is fundamental in structure-activity relationship (SAR) studies, where systematic modification of the acyl group can be used to optimize biological activity and other drug-like properties.